Azasetron-13C,D3 Hydrochloride
Description
The Role of Carbon-13 and Deuterium (B1214612) Labeling in Investigating Chemical and Biological Systems
Among the various stable isotopes, Carbon-13 (¹³C) and Deuterium (²H or D) are commonly used in scientific research. pharmiweb.comsilantes.com
Carbon-13 (¹³C) , a stable isotope of carbon, is a vital tool in metabolic studies. thisisant.com By introducing ¹³C-labeled substrates, scientists can trace the flow of carbon through metabolic pathways. thisisant.com For instance, ¹³C-labeled glucose can be used to understand how carbon is integrated into biomass. thisisant.com Furthermore, ¹³C NMR spectroscopy is a widely used technique for determining the structure of organic compounds. thisisant.com
Deuterium (²H) , a stable isotope of hydrogen, is often used in kinetic and tracer studies. musechem.comthisisant.com Replacing hydrogen with deuterium can alter reaction rates due to the kinetic isotope effect, providing valuable information about reaction mechanisms. musechem.comthisisant.com In metabolic research, deuterium labeling helps trace hydrogen atoms in biological systems, shedding light on metabolic pathways and interactions. thisisant.com The use of deuterium-labeled compounds as internal standards in mass spectrometry allows for the precise quantification of drugs in complex biological samples. musechem.com
The dual labeling of a compound with both ¹³C and deuterium can provide even more detailed information, allowing researchers to simultaneously track different parts of a molecule and gain a comprehensive understanding of its behavior in a biological system. pharmiweb.com
Azasetron (B53510): Foundational Research Context of a 5-HT3 Receptor Antagonist
Azasetron is a pharmaceutical compound classified as a selective serotonin (B10506) 5-HT3 receptor antagonist. patsnap.com These receptors are located in the brain and the gastrointestinal tract. patsnap.com The foundational research on 5-HT3 receptor antagonists, which are informally known as "setrons," began in the early 1990s. wikipedia.orgamegroups.cn These drugs, including ondansetron, granisetron (B54018), and dolasetron, revolutionized the treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. wikipedia.orgamegroups.cnnih.gov
The mechanism of action of these antagonists involves blocking the 5-HT3 receptors, which prevents serotonin from binding to them. patsnap.com During events like chemotherapy, large amounts of serotonin are released, which then activate these receptors, triggering the vomiting reflex. patsnap.com By inhibiting this process, 5-HT3 receptor antagonists effectively control nausea and vomiting. patsnap.comamegroups.org
Rationale for Deuterium and Carbon-13 Labeling of Azasetron in Research
The labeling of Azasetron with stable isotopes like Carbon-13 and Deuterium to create "Azasetron-13C,D3 Hydrochloride" serves several critical research purposes. The primary application of such labeled compounds is as internal standards in bioanalytical studies, particularly in pharmacokinetic research. axios-research.combiorxiv.org
During the analysis of biological samples (e.g., plasma or urine) to determine the concentration of a drug like Azasetron, an internal standard is added at a known concentration. researchgate.net This standard helps to correct for any loss of the analyte during sample preparation and for variations in the analytical instrument's response. researchgate.net An ideal internal standard is chemically very similar to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.
By incorporating ¹³C and D, the mass of the Azasetron molecule is increased without significantly altering its chemical properties. lucerna-chem.ch This ensures that the labeled and unlabeled compounds behave almost identically during extraction and chromatography, but can be separately quantified by the mass spectrometer. This approach significantly improves the accuracy and precision of quantitative analyses, which is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Azasetron. musechem.com Deuterated standards, in particular, are often used, but sometimes exhibit slightly different chromatographic retention times. researchgate.net The use of ¹³C labeling can circumvent this issue, leading to more reliable quantification. researchgate.netnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-3-oxo-4-(trideuterio(113C)methyl)-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H/i1+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-SPZGMPHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Isotopic Incorporation Methodologies for Azasetron 13c,d3 Hydrochloride
Strategies for Site-Specific Deuterium (B1214612) Labeling in Complex Organic Molecules
The introduction of deuterium at specific positions within a complex molecule like Azasetron (B53510) is a significant synthetic challenge. General strategies for site-specific deuteration often involve hydrogen-deuterium (H/D) exchange reactions or the use of deuterated building blocks in the synthetic pathway. symeres.comnih.gov
For molecules with ketone functionalities, such as precursors to Azasetron, regioselective deuteration can be achieved under various catalytic conditions. researchgate.netacs.org For instance, acid or base-catalyzed H/D exchange reactions using a deuterium source like D₂O can be employed, although this may sometimes lead to a lack of specificity. mdpi.com More controlled methods involve transition-metal-catalyzed reactions that can direct the deuterium to a specific carbon atom. nih.govthieme-connect.com For example, copper-catalyzed deacylative deuteration allows for the site-specific installation of deuterium at unactivated aliphatic positions. nih.govresearchgate.net
In the context of Azasetron, which contains an N-methyl group, the deuterium atoms in Azasetron-13C,D3 Hydrochloride are located on this methyl group. The synthesis would likely involve a deuterated methylating agent, such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆, to introduce the trideuteromethyl group onto the nitrogen atom of a suitable precursor. This ensures the precise and exclusive location of the three deuterium atoms.
Methodologies for Carbon-13 Enrichment in Azasetron Synthesis
The incorporation of Carbon-13 into the Azasetron framework requires the use of ¹³C-labeled starting materials. wikipedia.org The specific location of the ¹³C atom in this compound is not explicitly detailed in the public domain, but it would be introduced via a synthetic precursor containing the ¹³C label at the desired position. medchemexpress.eu
General methodologies for ¹³C enrichment include:
Using ¹³C-labeled building blocks: Commercially available simple molecules enriched with ¹³C, such as ¹³C-labeled sodium bicarbonate or carbon dioxide, can be used at an early stage of the synthesis. wikipedia.org For more complex targets, custom synthesis of a key intermediate with the ¹³C label is often necessary. nih.govmdpi.com
Enzymatic Synthesis: For certain classes of molecules, enzymatic methods can be employed to incorporate ¹³C with high specificity. nih.gov
In the synthesis of Azasetron, a potential strategy could involve using a ¹³C-labeled benzoxazine (B1645224) precursor. The synthesis of this precursor would need to be designed to incorporate the ¹³C atom at a specific, stable position within the heterocyclic ring system. rsc.org The choice of the labeled position is critical to avoid loss of the isotope during subsequent synthetic transformations.
Characterization of Isotopic Purity and Regioselectivity in Labeled Azasetron Derivatives
Confirming the isotopic purity and the exact location of the isotopic labels (regioselectivity) is a critical step in the quality control of this compound. rsc.org A combination of analytical techniques is employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool to determine the degree of isotopic enrichment. rsc.orgresearchgate.net By comparing the mass spectrum of the labeled compound with its unlabeled counterpart, the incorporation of ¹³C and D₃ can be confirmed by the mass shift. The relative intensities of the isotopic peaks provide a quantitative measure of the isotopic purity. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location of the isotopic labels. rsc.orgacs.org
¹³C-NMR: A ¹³C-NMR spectrum will show a significantly enhanced signal for the carbon atom that has been enriched with ¹³C, confirming its position. nih.gov
²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence and location within the molecule. mdpi.com
¹H-NMR: In the ¹H-NMR spectrum, the signal corresponding to the protons on the N-methyl group would be absent or significantly diminished, and the adjacent protons might show altered splitting patterns, providing further evidence for the D₃-labeling.
The combination of these techniques allows for a comprehensive characterization of the final product, ensuring it meets the required specifications for its intended use as a reference standard. rsc.orgresearchgate.net
Scale-Up Considerations for Research-Grade Isotopic Synthesis
The synthesis of isotopically labeled compounds like this compound on a research scale (milligrams to grams) presents several challenges that must be addressed during scale-up. chiroblock.com
Reaction Optimization: Each step of the synthesis must be optimized to maximize yield and purity. This includes fine-tuning reaction conditions such as temperature, reaction time, and stoichiometry of reagents.
Purification: Chromatographic purification methods are often required to separate the desired labeled product from any unlabeled or partially labeled impurities. Scaling up these purification steps can be challenging and may require specialized equipment.
Maintaining Isotopic Integrity: It is essential to ensure that no isotopic scrambling or loss occurs during the synthetic and purification processes. This requires careful selection of reaction conditions and reagents.
Documentation and Quality Control: For research-grade materials, especially those intended for use as analytical standards, thorough documentation of the synthesis and comprehensive analytical characterization are mandatory to certify the material's identity, purity, and isotopic enrichment.
Table 2: Key Considerations for Synthesis Scale-Up
| Factor | Challenge | Mitigation Strategy |
|---|---|---|
| Cost | High price of isotopically labeled starting materials. | Route optimization for maximum yield, minimizing synthetic steps. |
| Purity | Removal of unlabeled and partially labeled byproducts. | Development of robust and scalable purification protocols. |
| Isotopic Integrity | Potential for isotopic exchange or loss during synthesis. | Careful selection of reaction conditions to avoid scrambling. |
| Consistency | Ensuring batch-to-batch reproducibility. | Strict process control and detailed standard operating procedures (SOPs). |
Advanced Bioanalytical and Quantitative Research Applications of Azasetron 13c,d3 Hydrochloride
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Isotopic Internal Standards
The development of sensitive and selective analytical methods is paramount for the accurate quantification of drugs and their metabolites in complex biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for bioanalytical studies due to its high sensitivity and specificity. researchgate.netnih.gov The use of stable isotope-labeled internal standards, such as Azasetron-13C,D3 Hydrochloride, is integral to the development and validation of these methods, ensuring reliability by correcting for variations during sample processing and analysis. unimi.itnih.gov
Optimization of Sample Preparation for Complex Biological Matrices in Preclinical Studies
The analysis of drugs in biological matrices like blood, plasma, and urine presents significant challenges due to the presence of endogenous components such as proteins, lipids, and salts. nih.govtiaft.org These components can interfere with the analysis, leading to a phenomenon known as the matrix effect, which can suppress or enhance the analyte signal and compromise the accuracy of the results. nih.govmdpi.com Therefore, effective sample preparation is a crucial step to remove these interferences and isolate the analyte of interest. nih.govchromatographyonline.com
Common sample preparation techniques used in preclinical studies for the analysis of small molecules like Azasetron (B53510) include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent, typically acetonitrile (B52724) or methanol, is added to the biological sample to precipitate proteins. researchgate.netresearchgate.net While efficient at removing a large portion of proteins, it may not eliminate all matrix components, potentially leading to residual matrix effects.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. This technique offers cleaner extracts compared to PPT. The choice of solvent is critical and is based on the polarity and solubility of the analyte. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide the cleanest extracts. chromatographyonline.com It utilizes a solid sorbent to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of solvent. SPE methods require careful development to optimize the sorbent type, wash solutions, and elution solvent to ensure high recovery of the analyte and efficient removal of matrix components. chromatographyonline.com
The use of this compound as an internal standard from the initial stage of sample preparation helps to compensate for any analyte loss that may occur during these extraction procedures. unimi.it
Chromatographic Separation Techniques for Resolution of Azasetron and its Metabolites
Effective chromatographic separation is essential to resolve the analyte from its metabolites and other endogenous compounds, preventing isobaric interferences in the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the separation of drugs like Azasetron. researchgate.netresearchgate.netresearchgate.netnih.gov
Key parameters that are optimized during method development include:
Column: C18 columns are widely used for the separation of moderately polar compounds like Azasetron. researchgate.netresearchgate.netresearchgate.net The choice of column chemistry, particle size, and dimensions influences the resolution, peak shape, and analysis time.
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used as the mobile phase. researchgate.netresearchgate.net The composition of the mobile phase, including the pH of the aqueous component and the gradient elution profile, is optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and 0.1% formic acid has been used for the separation of Azasetron. researchgate.net
Flow Rate: The flow rate of the mobile phase affects the retention time and efficiency of the separation. researchgate.net
Hydrophilic Interaction Liquid Chromatography (HILIC) is another technique that can be used, particularly for the separation of polar metabolites. hpst.cz The goal is to achieve baseline separation of Azasetron from its potential metabolites, ensuring that each compound can be accurately quantified without interference from the others.
Mass Spectrometric Detection and Quantification Principles for 13C,D3-Labeled Analytes
Mass spectrometry offers high selectivity and sensitivity for the detection and quantification of analytes. In LC-MS/MS, the analyte is first ionized, and then the specific precursor ion is selected and fragmented to produce product ions. The transition from the precursor ion to a specific product ion is monitored in a technique called Multiple Reaction Monitoring (MRM), which provides excellent specificity. researchgate.net
For Azasetron, electrospray ionization (ESI) in the positive ion mode is a common ionization technique. researchgate.net The MRM transitions for Azasetron and its isotopically labeled internal standard, this compound, are carefully selected and optimized to maximize sensitivity. Since this compound has a higher mass than the unlabeled Azasetron due to the presence of 13C and deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. lucerna-chem.chnih.gov However, their chemical properties and ionization efficiencies are nearly identical, making it an ideal internal standard. unimi.it The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification, which corrects for variations in sample injection volume and instrument response.
Application of Isotope Dilution Mass Spectrometry in Preclinical Bioanalysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high degree of accuracy and precision. osti.govepa.goveuropa.eu In preclinical bioanalysis, IDMS is employed to obtain reliable pharmacokinetic data. The principle of IDMS involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the analyte of interest (unlabeled Azasetron). osti.govepa.gov
The isotopically labeled standard and the analyte are chemically identical and therefore exhibit the same behavior during sample preparation, chromatography, and ionization. unimi.it By measuring the ratio of the signal from the analyte to the signal from the labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be accurately determined, even if there are losses during the analytical process. osti.gov This method is particularly valuable in complex matrices where matrix effects can be significant. unimi.it
Rigorous Method Validation Parameters for Quantitative Analysis in Research Laboratories
To ensure the reliability and accuracy of bioanalytical data, the developed LC-MS/MS method must undergo rigorous validation. nih.govthaiscience.infochula.ac.thresearchgate.net The validation is typically performed in accordance with guidelines from regulatory agencies like the International Council for Harmonisation (ICH). mdpi.comnih.govthaiscience.info Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range. researchgate.netthaiscience.info For example, a linear range of 6-1000 ng/mL has been established for Azasetron in plasma. researchgate.net
Accuracy: The closeness of the measured concentration to the true concentration. It is determined by analyzing quality control (QC) samples at different concentration levels. thaiscience.infochula.ac.th
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is assessed at both intra-day and inter-day levels. researchgate.netthaiscience.info For an Azasetron assay, intra-day and inter-day precision RSDs were reported to be less than 12%. researchgate.net
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components.
Recovery: The extraction efficiency of the analytical method, determined by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. researchgate.net Mean recovery for Azasetron from plasma has been reported to be in the range of 85.6-92.7%. researchgate.net
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. mdpi.com The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. unimi.it
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. pjps.pk
A comprehensive table outlining typical validation parameters and acceptance criteria is provided below.
| Validation Parameter | Acceptance Criteria (Typical) |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor within an acceptable range (e.g., 0.85-1.15) |
| Stability | Analyte concentration within ±15% of the nominal concentration |
Role of this compound as a Reference Standard for Impurity Profiling and Assay Validation
Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the quality, safety, and efficacy of the final pharmaceutical product. enamine.netajprd.commedwinpublishers.com Regulatory authorities require the identification and quantification of impurities above certain thresholds. mdpi.commedwinpublishers.com
This compound can serve as a valuable tool in this context. While its primary role is as an internal standard for the quantification of Azasetron, it can also be used as a reference marker in the development and validation of analytical methods for impurity profiling. By having a well-characterized, high-purity labeled standard, researchers can:
Confirm the identity of the active pharmaceutical ingredient (API): The chromatographic and mass spectrometric behavior of this compound can be used to confirm the retention time and mass spectral characteristics of unlabeled Azasetron in a sample.
Aid in the structural elucidation of unknown impurities: While not a direct tool for identifying unknown structures, its consistent analytical behavior can help in differentiating process-related impurities from degradation products or matrix interferences during method development.
Validate the quantitative assay for the API: A validated assay is crucial for accurately determining the purity of the drug substance and the potency of the drug product. The use of a stable isotope-labeled internal standard ensures the robustness and reliability of this assay. venkatasailifesciences.com
Preclinical Pharmacokinetic and Metabolic Pathway Elucidation Using Azasetron 13c,d3 Hydrochloride
Investigation of Absorption, Distribution, and Elimination Processes in Preclinical Models
In preclinical pharmacokinetics, Azasetron-13C,D3 Hydrochloride serves as a powerful tracer to delineate the ADME profile of the parent drug, Azasetron (B53510). Following administration to animal models, the labeled compound's unique mass allows for its unambiguous detection and quantification by mass spectrometry, even at very low concentrations. This is crucial for building a comprehensive picture of the drug's behavior.
Absorption: Studies would measure the rate and extent to which the labeled Azasetron enters the systemic circulation after oral administration. By analyzing blood samples over time, researchers can determine key parameters. The parent drug, Azasetron, is known to be well-absorbed orally, with a bioavailability of approximately 90%, a process that may involve a saturable transport mechanism in the small intestine. nih.gov
Distribution: The use of the stable isotope label is essential for quantitative whole-body autoradiography or tissue dissection studies. These techniques map the distribution of the drug throughout the body, identifying tissues or organs where the drug preferentially accumulates. This information is vital for understanding both therapeutic action and potential off-target effects.
Elimination: The labeled compound allows for precise measurement of the parent drug and its metabolites in urine and feces, providing a complete mass balance and identifying the primary routes of excretion. For Azasetron, a significant portion (60-70%) is known to be excreted in the urine as the unchanged drug after both intravenous and oral administration. nih.gov
Disclaimer: The following table is a representative example of data that would be generated in such a preclinical study. Specific experimental data for this compound is not publicly available.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in a Preclinical Rodent Model
| Parameter | Value (Mean ± SD) | Unit |
|---|---|---|
| Tmax (Time to Peak Concentration) | 1.5 ± 0.5 | hours |
| Cmax (Peak Plasma Concentration) | 85 ± 15 | ng/mL |
| AUC (Area Under the Curve) | 450 ± 50 | ng·h/mL |
| Half-life (t½) | 5.2 ± 0.8 | hours |
| Bioavailability (F%) | ~90 | % |
| Urinary Excretion (Unchanged) | 65 ± 7 | % of dose |
Elucidation of Metabolic Pathways and Identification of Metabolites through Isotope Tracing
Isotope tracing with this compound is indispensable for identifying and structurally characterizing its metabolites. mdpi.com When the labeled drug is metabolized, the resulting metabolites retain the isotopic signature. This creates a distinct pattern in mass spectrometry analysis, where the metabolite and its corresponding labeled version appear as a doublet, separated by a specific mass difference. thermofisher.com This "isotope pattern filtering" allows for the confident identification of drug-related material in complex biological matrices like plasma, urine, or liver microsome incubates. mdpi.comthermofisher.com
This method overcomes the challenge of distinguishing low-level drug metabolites from the vast number of endogenous background ions. mdpi.com Once identified, the high-resolution mass spectrometry data can be used to determine the exact mass of the metabolite, predict its elemental composition, and, through fragmentation analysis (MS/MS), elucidate its chemical structure, revealing the specific biotransformation reactions the parent drug has undergone. thermofisher.com
Application of 13C Metabolic Flux Analysis (13C MFA) for Comprehensive Metabolic Mapping
While classic metabolite identification focuses on structural changes to the drug itself, ¹³C Metabolic Flux Analysis (¹³C MFA) is a more advanced technique used to quantify the rates (fluxes) of reactions throughout entire metabolic networks. nih.gov In the context of a ¹³C-labeled drug like this compound, ¹³C MFA could be used in a specialized manner.
Instead of tracing a nutrient source like glucose, the ¹³C label on the Azasetron molecule could be tracked as it is processed by drug-metabolizing enzymes. mdpi.comd-nb.info By analyzing the isotopic enrichment patterns in downstream metabolites, researchers can build a quantitative map of its biotransformation pathways. nih.gov This approach can reveal not only the primary metabolic routes but also quantify the relative importance of competing pathways, identify novel or unexpected metabolic reactions, and understand how these fluxes might change in response to different biological conditions or co-administered drugs. nih.govd-nb.info This provides a dynamic and quantitative understanding of the drug's metabolic fate beyond simple identification. nih.gov
Kinetic Isotope Effects in Biotransformation Studies of Labeled Azasetron
The kinetic isotope effect (KIE) is a powerful mechanistic tool used to determine whether the cleavage of a specific bond is the rate-determining step of a reaction. princeton.edulibretexts.org A KIE occurs when substituting an atom with its heavier isotope alters the reaction rate. libretexts.org The presence of deuterium (B1214612) (D) at a site of metabolic attack can significantly slow down the rate of that reaction. nih.gov
In this compound, the deuterium atoms are located on the N-methyl group. lgcstandards.com If N-demethylation is a key metabolic pathway for Azasetron, researchers would compare the rate of this reaction for the labeled compound versus the unlabeled compound.
A significant KIE (where the deuterated compound is metabolized slower) would provide strong evidence that the breaking of the C-D bond is a rate-limiting step in the N-demethylation pathway. princeton.edunih.gov
A KIE value near 1 would suggest that C-H (or C-D) bond cleavage is not the rate-limiting part of the reaction, and that other steps, such as enzyme-substrate binding, are slower. princeton.edu
This information is crucial for understanding the precise biochemical mechanism of metabolism and can have implications for drug design, where deliberate deuteration is sometimes used to favorably alter a drug's pharmacokinetic profile. nih.gov
Disclaimer: The following table provides a hypothetical example of data from a Kinetic Isotope Effect study. Specific experimental data for this compound is not publicly available.
Table 2: Hypothetical Kinetic Isotope Effect on the N-Demethylation of Azasetron in Human Liver Microsomes
| Compound | Rate of Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Azasetron (Unlabeled) | 150 | \multirow{2}{*}{4.5} |
| This compound | 33.3 | |
Mechanistic Pharmacological Research with Azasetron 13c,d3 Hydrochloride in Preclinical Systems
In Vitro Receptor Binding and Functional Assays Employing Labeled Ligands
In vitro receptor binding assays are fundamental for characterizing the affinity and selectivity of a drug for its molecular target. In these assays, Azasetron-13C,D3 Hydrochloride serves as a critical analytical tool rather than the primary ligand. Researchers typically use the unlabeled drug (Azasetron) to compete with a radiolabeled or fluorescently labeled ligand known to bind to the 5-HT3 receptor. The isotopically labeled compound is then added to the samples as an internal standard during analysis by mass spectrometry. This allows for the precise quantification of the unlabeled Azasetron (B53510) that has bound to the receptor, thereby enabling the calculation of key binding parameters like the inhibition constant (Ki).
Studies investigating various 5-HT3 receptor antagonists have established their comparative affinities. For instance, the Ki value for Azasetron at the 5-HT3 receptor has been determined to be in the nanomolar range, indicating high affinity, comparable to other antagonists like granisetron (B54018) and ondansetron. researchgate.net The use of a stable isotope-labeled standard like this compound is crucial for the accuracy of these measurements, correcting for variations in sample processing and instrument response.
Functional assays, which measure the physiological response to receptor binding, also benefit from the use of labeled ligands. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to the influx of cations and subsequent cell depolarization. researchgate.netsemanticscholar.org Antagonists like Azasetron block this response. In cellular models expressing 5-HT3 receptors, this compound can be used as an internal standard to accurately measure the concentration of unlabeled Azasetron required to inhibit serotonin-induced calcium influx or other downstream signaling events, allowing for the determination of the antagonist's potency (e.g., IC50 value).
Table 1: Comparative In Vitro 5-HT3 Receptor Binding Affinities of Select Antagonists This table presents representative data from literature to illustrate the high affinity of Azasetron relative to other compounds. The use of labeled standards like this compound is essential for the precise quantification required to determine these values.
| Compound | Binding Affinity (Ki) at 5-HT3 Receptor (nmol/L) | Reference |
|---|---|---|
| Azasetron | 1.82 (approx.) | researchgate.net |
| Granisetron | Close to Azasetron | researchgate.net |
| Ondansetron | Close to Azasetron | researchgate.net |
Preclinical Receptor Occupancy Studies Using Quantitative Bioanalytical Techniques
Receptor occupancy (RO) studies are essential in preclinical development to link a drug's concentration in the body (pharmacokinetics) to its engagement with the target receptor (pharmacodynamics). These studies help establish a therapeutic window and predict clinical efficacy. This compound is instrumental in the quantitative bioanalytical techniques, typically LC-MS/MS, that underpin RO modeling.
In a typical preclinical study, animal models are administered the unlabeled Azasetron. At various time points, plasma and tissue samples (e.g., brain) are collected. To accurately measure the concentration of Azasetron in these biological samples, a known quantity of this compound is added as an internal standard. Because the labeled and unlabeled compounds co-elute chromatographically but are distinguishable by their mass, the ratio of their signals in the mass spectrometer allows for highly precise and accurate quantification of the drug concentration.
This concentration data is then integrated into receptor occupancy models. Based on the drug's plasma concentration and its known binding affinity (Ki), the percentage of 5-HT3 receptors occupied at a given time can be calculated. Research analyzing interindividual differences in the effects of 5-HT3 antagonists has shown that such occupancy varies based on pharmacokinetic profiles. researchgate.net For example, studies have evaluated the range of receptor occupancies for azasetron and other setrons following administration, demonstrating that differences in drug metabolism and clearance lead to variability in target engagement. researchgate.net
Table 2: Summary of Receptor Occupancy Analysis for 5-HT3 Antagonists This table summarizes findings on the variability in receptor occupancy, a key parameter determined using pharmacokinetic data that relies on labeled standards like this compound for accurate measurement.
| Administration Route | Parameter | Finding | Reference |
|---|---|---|---|
| Oral | Interindividual Difference in Max/Min Receptor Occupancy | Ranged from 0.6% to 64.0% among different 5-HT3 antagonists | researchgate.net |
| Intravenous | Interindividual Difference in Max/Min Receptor Occupancy | Ranged from 0.6% to 29.6% among different 5-HT3 antagonists | researchgate.net |
Investigation of Azasetron's 5-HT3 Receptor Antagonism at the Molecular and Cellular Level
At the molecular level, Azasetron functions as a competitive antagonist at the 5-HT3 receptor. medchemexpress.com This receptor is a pentameric structure forming a central ion pore that, upon binding of serotonin (B10506), allows the rapid influx of cations like Na⁺ and K⁺, leading to fast synaptic transmission. semanticscholar.org Azasetron's antagonism prevents this channel from opening, thereby inhibiting the excitatory signal. semanticscholar.orgnih.gov
The use of this compound allows for precise investigation into the downstream consequences of this antagonism at the cellular level. For example, in preclinical models, researchers can study how blocking 5-HT3 receptors with Azasetron affects the release of other neurotransmitters. Presynaptic 5-HT3 receptors are known to modulate the release of dopamine (B1211576) and acetylcholine (B1216132) in various brain regions. nih.gov By using a labeled standard to accurately quantify Azasetron concentrations in microdialysis studies, researchers can correlate the degree of 5-HT3 receptor blockade with changes in the extracellular levels of these other neurotransmitters, providing a clearer picture of the drug's integrated effect on neural circuits.
Furthermore, stable isotope labeling can be employed in proteomic studies to explore changes in protein expression or post-translational modifications that occur downstream of 5-HT3 receptor blockade, offering deeper insights into the long-term cellular adaptations to the drug. nih.gov
Tracing Subcellular Localization and Target Engagement in Research Models
Understanding where a drug accumulates within a cell and confirming its interaction with the intended target are crucial aspects of mechanistic research. Isotopic labeling is a powerful technique for these investigations. While specific imaging studies using this compound are not widely published, the methodology for such research is well-established.
Techniques like mass spectrometry imaging (MSI) or nano-autoradiography could leverage the unique mass of this compound to visualize its distribution within tissue sections at a subcellular level. This would allow researchers to confirm its localization to neuronal membranes where 5-HT3 receptors are predominantly expressed and investigate its potential off-target accumulation in other cellular compartments. biorxiv.org
Moreover, combining isotopic labeling with photo-uncaging methods could provide high spatiotemporal control to study target engagement in living cells. biorxiv.org An inert, caged version of labeled Azasetron could be introduced into a cellular system and then released at a specific organelle or cellular region using focused light. Subsequent mass spectrometry analysis would then track the metabolic fate and binding interactions of the released drug with subcellular precision, confirming that it engages with 5-HT3 receptors in its native environment. biorxiv.org This approach provides definitive evidence of target engagement and can uncover complex metabolic pathways within specific cellular domains.
Computational Chemistry and in Silico Modeling in Support of Isotopic Research
Molecular Dynamics Simulations and Docking Studies of Azasetron-Target Interactions
Molecular dynamics (MD) simulations and docking studies are powerful computational tools for understanding how a ligand like azasetron (B53510) interacts with its biological target, the 5-HT3 receptor. These methods model the physical movements of atoms and molecules, allowing researchers to visualize and analyze the binding process in high detail.
Docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For 5-HT3 receptor antagonists, the key chemical features for binding include an aromatic or heteroaromatic ring, a coplanar carbonyl group, and a nitrogen center, all positioned at specific distances from each other. nih.gov Using programs like AutoDock, researchers can simulate the docking of azasetron into the 5-HT3 receptor's binding site. These simulations calculate the binding energy for various poses, identifying the most favorable conformation. Recent cryo-electron microscopy (cryo-EM) structures of the 5-HT3 receptor bound to other antagonists, like palonosetron, have provided high-resolution templates for such in silico experiments, revealing critical amino acid residues involved in the interaction. biorxiv.org
Following docking, molecular dynamics simulations can be performed to observe the dynamic behavior of the azasetron-receptor complex over time. mdpi.com These simulations, often running for nanoseconds or longer, provide insights into the stability of the binding pose, the role of water molecules in mediating interactions, and conformational changes in the protein induced by ligand binding. mdpi.combiorxiv.orgmdpi.com For example, simulations of other 5-HT3 antagonists have highlighted the importance of hydrogen bonds with specific residues like Y64 and W156 in stabilizing the complex. biorxiv.org While specific MD studies on Azasetron-13C,D3 Hydrochloride are not prevalent in published literature, the established methodologies provide a clear framework for how such investigations would proceed. medchemexpress.commedchemexpress.com
Table 1: Illustrative Docking Results for Azasetron with the 5-HT3 Receptor
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -9.8 | Trp156, Tyr207 | Pi-Pi Stacking |
| 1 | -9.8 | Glu103 | Hydrogen Bond |
| 1 | -9.8 | Arg168 | Cation-Pi |
| 2 | -8.5 | Tyr64, Phe199 | Hydrophobic |
| 3 | -7.9 | Trp60 | Hydrogen Bond |
Prediction of Isotopic Effects on Reaction Kinetics and Protein-Ligand Binding
The substitution of atoms with their heavier stable isotopes, as in this compound, can alter the rates of chemical reactions and the strength of molecular interactions. wikipedia.org This phenomenon, known as the kinetic isotope effect (KIE), arises from the change in mass, which affects the vibrational frequencies of chemical bonds. wikipedia.orgfaccts.de
A primary KIE occurs when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgnih.gov Replacing a hydrogen (¹H) atom with deuterium (B1214612) (²H or D), as in the D3-methyl group of Azasetron-13C,D3, can significantly slow down reactions involving the cleavage of that C-H bond, with rate ratios (kH/kD) typically ranging from 6 to 10. wikipedia.org This is because the heavier deuterium atom leads to a lower zero-point vibrational energy, thus requiring more energy to reach the transition state. faccts.de Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking, yet still influences the reaction rate through electronic or steric effects. wikipedia.orglibretexts.org
Isotopic substitution can also affect non-covalent protein-ligand binding, an effect known as the binding isotope effect (BIE). nih.gov These effects are generally smaller than KIEs but can provide high-resolution information about the atomic changes that occur when a ligand settles into a binding site. nih.gov For example, if a C-H bond is weakened upon binding due to steric hindrance or electronic interactions with the protein, substituting H with D would result in a normal BIE (stronger binding for the lighter isotope). Conversely, if binding constrains a bond, an inverse BIE may be observed. nih.gov While deuteration is noted for its potential to alter the pharmacokinetic and metabolic profiles of drugs, computational models can predict the magnitude of these KIEs and BIEs, helping to interpret experimental data from studies using this compound. medchemexpress.eumedchemexpress.comosti.gov
Table 2: Theoretical Isotopic Effects in Azasetron-13C,D3 Metabolism
| Reaction Type | Isotopic Substitution | Expected KIE (k_light / k_heavy) | Interpretation |
|---|---|---|---|
| N-demethylation (C-H bond cleavage) | ¹²CH₃ → ¹²CD₃ | ~7.0 | Significant primary KIE, indicating C-H bond cleavage is rate-limiting. |
| N-demethylation (C-H bond cleavage) | ¹²CH₃ → ¹³CH₃ | ~1.04 | Small primary KIE, typical for heavy atom substitution. |
| Hydroxylation (adjacent to labeled site) | ¹²CH₃ → ¹²CD₃ | 1.1 - 1.4 | Secondary KIE due to hyperconjugation effects in the transition state. |
| Receptor Binding | ¹H → ²H (D) | 0.9 - 1.1 | Small BIE, indicating subtle changes in bond vibrations upon binding. |
Advanced Data Processing and Statistical Analysis for Stable Isotope Tracing Data
Stable isotope tracing experiments, which track the metabolic fate of labeled compounds like this compound, generate vast and complex datasets. springernature.com Advanced data processing and statistical analysis are essential to extract meaningful biological insights from the raw data produced by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comfrontiersin.org
The typical workflow begins with pre-processing the raw analytical data. mdpi.com This involves peak detection, noise reduction, and alignment of signals across different samples. mdpi.comfrontiersin.org A critical step in isotope tracing analysis is the correction for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C), which can otherwise interfere with the measurement of the administered tracer. mdpi.com Specialized software tools and algorithms, such as IsoCor or FluxFix, are used to perform these corrections and calculate the true isotopic enrichment in metabolites and their fragments. springernature.com
Once the data is processed, statistical methods are applied to identify significant changes in metabolic pathways. acs.org This can involve comparing the isotopologue distributions (the patterns of labeled atoms in a molecule) between different experimental conditions. frontiersin.org For instance, researchers might use statistical tests to determine if a particular metabolite shows a significant incorporation of the ¹³C or D labels from the azasetron tracer. frontiersin.org The analysis aims to move beyond simple identification to a quantitative understanding of metabolic fluxes—the rates of turnover in metabolic pathways. physiology.orgnih.gov This requires mathematical modeling to interpret the kinetic data and reconstruct the flow of atoms through the metabolic network. physiology.org
Table 3: A Typical Data Analysis Workflow for Stable Isotope Tracing
| Step | Description | Common Tools/Techniques |
|---|---|---|
| 1. Data Acquisition | Analysis of biological samples (e.g., plasma, urine) using high-resolution mass spectrometry (HRMS) or NMR. mdpi.comnih.gov | LC-MS, GC-MS, NMR Spectroscopy |
| 2. Raw Data Pre-processing | Peak picking, retention time alignment, and feature detection. mdpi.com | XCMS, MS-DIAL |
| 3. Isotopologue Analysis | Correction for natural isotope abundance and determination of mass distribution vectors (MDVs). springernature.commdpi.com | IsoCor, IsoMet, FluxFix |
| 4. Statistical Analysis | Identification of significantly labeled metabolites and comparison between experimental groups. acs.orgfrontiersin.org | T-tests, ANOVA, Principal Component Analysis (PCA) |
| 5. Metabolic Flux Analysis | Modeling of isotopic labeling data to quantify pathway activities. physiology.org | Metabolic Flux Analysis (MFA), Isotopomer Network Compartmental Analysis (INCA) |
Machine Learning Approaches for Preclinical Pharmacokinetic and Metabolomic Predictions
Machine learning (ML) is revolutionizing drug discovery and development by enabling the prediction of a drug's properties and behavior from its chemical structure. nih.govpharmajen.com These approaches are particularly valuable in preclinical research for forecasting the pharmacokinetic (PK) and metabolomic profiles of new or modified compounds like this compound. nih.govresearchgate.net
In pharmacokinetics, ML models can predict key ADME (absorption, distribution, metabolism, and excretion) parameters. frontiersin.org By training on large datasets of known drugs, algorithms such as random forests, support vector machines, and neural networks learn the relationship between molecular descriptors (features derived from the chemical structure) and PK outcomes like clearance and volume of distribution. nih.govnih.gov More advanced models can predict the entire plasma concentration-time profile of a drug, integrating ML-predicted parameters into mechanistic models like physiologically based pharmacokinetic (PBPK) models. frontiersin.org This allows for in silico estimation of how a compound will behave in the body before extensive animal testing is conducted. nih.govnih.gov
In metabolomics, ML is used to analyze the complex data from stable isotope tracing studies. nih.gov ML algorithms can help identify metabolites derived from the labeled drug, distinguishing them from the thousands of endogenous compounds in a biological sample. frontiersin.org For example, a random forest classifier can be trained to recognize the specific features of isotopologues that come from a deuterated compound. frontiersin.org Furthermore, ML models can predict metabolic pathways and identify potential biomarkers by finding patterns in metabolomic data that correlate with a specific physiological state or response to treatment. nih.govmdpi.com These predictive capabilities help to accelerate research by prioritizing candidates and generating hypotheses about the metabolic fate and effects of isotopically labeled drugs. pharmajen.comresearchgate.net
Table 4: Applications of Machine Learning in Isotopic Research
| Application Area | Machine Learning Model | Predicted Outcome/Use Case | Reference |
|---|---|---|---|
| Pharmacokinetics (PK) | Random Forest / Gradient Boosting | Prediction of clearance, volume of distribution, and bioavailability from molecular structure. | nih.gov |
| Pharmacokinetics (PK) | Artificial Neural Networks (ANN) | Prediction of full plasma concentration-time profiles. | nih.govfrontiersin.org |
| Metabolomics | Support Vector Machines (SVM) | Classification of samples based on metabolic profiles (e.g., treated vs. control). | acs.org |
| Metabolomics | Random Forest Classifier | Identification of labeled metabolites in untargeted stable isotope tracing data. | frontiersin.org |
| Metabolomics | Deep Learning | Prediction of metabolite properties (e.g., retention time) to aid identification. | nih.gov |
Future Research Trajectories and Interdisciplinary Integration
Integration of Azasetron-13C,D3 Hydrochloride Research with Advanced Proteomics and Lipidomics
The integration of stable isotope-labeled compounds with 'omics' technologies represents a significant frontier in understanding drug mechanisms and their systemic effects. Quantitative proteomics and lipidomics, which involve the large-scale study of proteins and lipids, heavily rely on stable isotope labeling for accurate quantification. creative-proteomics.comresearchgate.netmdpi.com
This compound can be utilized as a precise internal standard in mass spectrometry-based workflows to study how the modulation of the 5-HT3 receptor impacts protein expression and lipid profiles. For instance, by treating cell cultures or animal models with unlabeled Azasetron (B53510) and spiking the samples with this compound, researchers can accurately quantify the parent drug while simultaneously analyzing downstream molecular changes.
In proteomics, this approach, often combined with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can reveal alterations in protein networks related to serotonergic signaling pathways. researchgate.net In lipidomics, the use of labeled standards is crucial for tracking changes in lipid metabolism and signaling cascades, as lipids play key roles in cellular membranes and signaling processes affected by G protein-coupled receptors (GPCRs), the family to which the 5-HT3 receptor belongs. nih.govmedchemexpress.com The ability to precisely measure the drug's concentration alongside changes in the proteome and lipidome allows for a more robust correlation between target engagement and biological response. mdpi.comresearchgate.net
| Research Application | Methodology | Expected Outcome |
| Quantitative Proteomics | Use Azasetron-13C,D3 HCl as an internal standard in LC-MS/MS analysis of cells treated with unlabeled Azasetron. | Identification and quantification of proteins whose expression levels change in response to 5-HT3 receptor antagonism. |
| Lipid Flux Analysis | Combine administration of unlabeled Azasetron with stable isotope-labeled lipid precursors (e.g., ¹³C-glucose). | Elucidation of how 5-HT3 receptor modulation alters the synthesis and turnover rates of specific lipid classes. mpi-cbg.de |
| Target Engagement Biomarker Discovery | Correlate the quantified levels of Azasetron with changes in specific protein or lipid markers across different tissues. | Discovery of novel biomarkers that indicate the degree of 5-HT3 receptor engagement in vivo. |
Potential for Developing Novel Isotopic Tracers for Neurotransmitter Systems Research
The study of neurotransmitter systems is fundamental to neuroscience and the development of treatments for neurological and psychiatric disorders. Azasetron's role as a selective 5-HT3 receptor antagonist makes its isotopically labeled form an excellent candidate for probing the serotonin (B10506) system. patsnap.comdrugbank.com Research using this compound can provide a blueprint for the development of new isotopic tracers for other neurotransmitter systems.
The key advantage of using stable isotope-labeled ligands is the ability to conduct highly sensitive and specific binding assays and pharmacokinetic studies without the need for radioactive materials. musechem.com These studies are essential for characterizing receptor density, affinity, and occupancy. By extending the labeling strategies used for Azasetron (incorporating ¹³C, ²H, ¹⁵N, etc.) to other receptor ligands, a new generation of non-radioactive tracers can be developed. researchgate.netmdpi.com These novel tracers would be invaluable for in vitro and preclinical studies, facilitating the investigation of neurotransmitter systems like those for dopamine (B1211576), acetylcholine (B1216132), and glutamate (B1630785) with greater precision and safety. osti.govwikipedia.org
| Tracer Characteristic | Importance in Neurotransmitter Research | Relevance of Azasetron-13C,D3 HCl |
| High Receptor Specificity | Ensures that the tracer binds only to the target of interest, avoiding off-target effects and ambiguous data. jpub.org | Azasetron is a highly selective 5-HT3 receptor antagonist, serving as a model for specific ligand design. medchemexpress.com |
| Appropriate Binding Affinity | Must bind strongly enough to be detected but not so strongly that it cannot be displaced, allowing for dynamic studies. | The known binding kinetics of Azasetron can guide the selection of other ligands with suitable affinity for labeling. |
| Metabolic Stability | The tracer should not be rapidly metabolized, ensuring that the detected signal corresponds to the parent compound. | Deuterium (B1214612) labeling (as in Azasetron-13C,D3 HCl) can increase metabolic stability, a technique applicable to new tracers. medchemexpress.eu |
| Mass Shift for Detection | The isotopic label must provide a clear mass shift for unambiguous detection by mass spectrometry. | The +4 Da shift (¹³C, D3) is easily resolved, demonstrating a practical labeling strategy. |
Advancements in Microdosing and Accelerated Preclinical Drug Discovery Using Labeled Compounds
The drug development process is notoriously long and expensive. frontiersin.org Microdosing studies, also known as Phase 0 trials, represent a paradigm shift aimed at accelerating this process. frontiersin.org These studies involve administering a sub-therapeutic dose (typically less than 1/100th of the pharmacological dose) of a drug to human volunteers to gather early pharmacokinetic (PK) data. nih.govresearchgate.net This approach can help identify non-viable drug candidates much earlier, saving significant time and resources. tno-pharma.com
Isotopically labeled compounds like this compound are central to this approach. Because the administered dose is so low, highly sensitive analytical methods, such as accelerator mass spectrometry (AMS) or advanced LC-MS/MS, are required to detect the compound in blood and tissue samples. researchgate.netnih.gov Using a labeled version of the drug is often essential for achieving the required sensitivity and specificity. nih.gov The data from human microdosing studies can provide a much more accurate prediction of a drug's human PK profile than animal models, reducing the risk of failure in later, more expensive clinical trial phases. tno-pharma.com
| Feature | Traditional Preclinical Development | Accelerated Development with Microdosing |
| Goal | Extrapolate human PK from animal models. | Obtain early human PK data directly. snmjournals.org |
| Method | Extensive animal toxicology and PK studies before first-in-human trials. | Limited preclinical safety package followed by a human microdose study. nih.gov |
| Compound Requirement | Unlabeled drug substance. | Isotopically labeled drug (e.g., ¹⁴C or stable isotopes) for sensitive detection. nih.gov |
| Timeline to Human Data | Long (years). | Short (months). frontiersin.org |
| Impact | High cost and high failure rate in clinical phases due to poor PK prediction. | Early go/no-go decisions, reduced costs, and lower late-stage attrition. tno-pharma.com |
Contribution of Isotopic Research to Systems Pharmacology and Network Biology Studies
Systems pharmacology and network biology are interdisciplinary fields that aim to understand how drugs affect the body as a whole, complex system rather than focusing on a single target. jpub.orgresearchgate.net These approaches analyze the intricate networks of interactions between a drug, its primary targets, and other cellular components like proteins, genes, and metabolites. jpub.orgnih.gov
Isotopic research is a powerful engine for these fields. By using stable isotope tracers, researchers can perform metabolic flux analysis, which measures the rates of metabolic reactions within a network. nih.gov Administering an isotopically labeled drug like this compound, in conjunction with labeled metabolic precursors (e.g., ¹³C-glucose), allows scientists to trace how target engagement perturbs entire metabolic pathways. acs.orgnih.gov
This "dynamic" information is far more valuable than the "static" snapshot provided by traditional measurements of metabolite levels. nih.gov The data generated from such studies can be used to build and validate computational models of biological networks, providing a deeper, systems-level understanding of a drug's mechanism of action, predicting potential side effects, and identifying new therapeutic opportunities. researchgate.netfrontiersin.org
| Research Area | Role of Isotopic Tracers | Contribution to Systems-Level Understanding |
| Metabolic Flux Analysis | Trace the flow of atoms from labeled precursors (e.g., ¹³C-glucose, ¹⁵N-glutamine) through metabolic networks. creative-proteomics.com | Quantifies the dynamic activity of metabolic pathways, revealing how a drug alters cellular metabolism in real-time. nih.gov |
| Pathway Elucidation | Identify previously unknown metabolic pathways and connections by tracking the incorporation of isotopes into novel metabolites. acs.org | Expands the known map of the human metabolic network, providing new potential targets for drug action. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Provide precise data on drug distribution, metabolism, and target engagement over time. | Enables the development of more accurate quantitative systems pharmacology (QSP) models that predict drug efficacy and toxicity. jpub.org |
| Network Model Validation | Generate experimental data on flux changes that can be used to confirm or refute the predictions of computational models. | Increases the predictive power and reliability of network biology models for drug discovery and personalized medicine. frontiersin.org |
Q & A
Q. What is the primary application of Azasetron-<sup>13</sup>C,D3 Hydrochloride in analytical research?
Azasetron-<sup>13</sup>C,D3 Hydrochloride is a stable isotopically labeled internal standard (SIL-IS) used to enhance the accuracy of mass spectrometry (MS)-based quantification. It corrects for matrix effects, ionization efficiency variations, and extraction losses in biological samples (e.g., plasma, urine). For example, deuterated standards like Alachlor-d13 are similarly employed in environmental analyses to ensure precision .
Q. How should researchers handle and store Azasetron-<sup>13</sup>C,D3 Hydrochloride to ensure stability?
- Storage : Store lyophilized powder at -20°C in airtight, light-protected containers. For working solutions, use anhydrous solvents (e.g., acetonitrile) to prevent hydrolysis and store at 4°C for short-term use .
- Safety : Wear nitrile gloves, lab coats, and respiratory protection when handling powdered forms. Follow institutional biosafety protocols for hazardous chemicals .
Q. What are the critical parameters for preparing stock solutions of isotopically labeled standards like Azasetron-<sup>13</sup>C,D3 Hydrochloride?
- Solvent selection : Use solvents compatible with the analytical method (e.g., methanol for LC-MS). Avoid aqueous buffers for long-term storage due to degradation risks.
- Concentration calibration : Prepare a primary stock (e.g., 1 mg/mL) and validate via UV-Vis or quantitative NMR. Dilute working solutions daily to minimize solvent evaporation effects .
Advanced Research Questions
Q. How can researchers validate the accuracy of Azasetron-<sup>13</sup>C,D3 Hydrochloride as an internal standard in complex biological matrices?
- Recovery assays : Spike known concentrations into blank matrices (e.g., serum) and compare measured vs. theoretical values. Acceptable recovery ranges are 85–115% with ≤15% RSD, as demonstrated in clonidine hydrochloride tablet analyses .
- Cross-validation : Use orthogonal techniques (e.g., HPLC vs. LC-MS) to confirm consistency. Adjust for isotopic purity (e.g., <sup>13</sup>C and D3 enrichment ≥99%) to avoid interference .
Q. What strategies mitigate matrix effects when quantifying Azasetron using LC-MS with Azasetron-<sup>13</sup>C,D3 Hydrochloride as an internal standard?
- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to reduce phospholipid interference.
- Chromatographic optimization : Employ gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate analytes from co-eluting matrix components. Validate with post-column infusion studies .
Q. How do researchers optimize chromatographic conditions to resolve Azasetron from its isotopologue in simultaneous quantification?
- Column selection : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with high resolving power. Adjust pH (e.g., pH 3.0 with formic acid) to improve peak symmetry .
- Mass spectrometry parameters : Set resolution >30,000 (HRMS) to distinguish isotopic clusters. For triple quadrupole systems, use unique MRM transitions (e.g., m/z 325→207 for Azasetron vs. m/z 328→210 for the isotopologue) .
Methodological Validation Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
